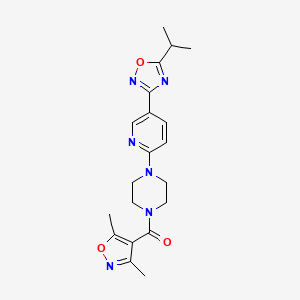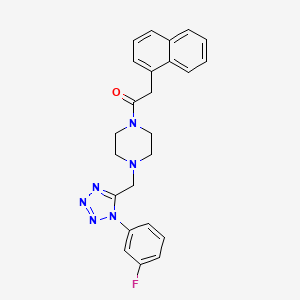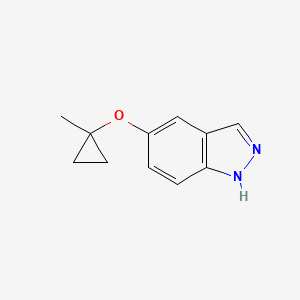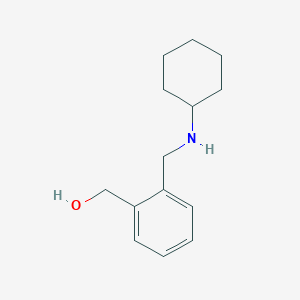![molecular formula C22H20FN5O3 B2715015 2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021099-00-2](/img/structure/B2715015.png)
2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Compound 1 is designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents . The synthetic routes involve cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles . These methods yield Compound 1 and its energetic salts (2–9).
Molecular Structure Analysis
The molecular structure of Compound 1 features a fused-triazole ring system with specific substituents. Its physicochemical and energetic properties are crucial for understanding its behavior . The triazole moiety likely plays a significant role in its biological activity.
Chemical Reactions Analysis
Compound 1’s chemical reactivity and stability are essential considerations. It exhibits superior thermostability (Td (onset): 261°C) compared to analogues like 3,7-diamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (DATT) and 3,6,7-triamino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole (TATOT) . The differences in thermal stabilities correlate with the lowest bond dissociation energies (BDE). Compound 1’s high BDE contributes to its superior stability.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Metabolic Pathways and Pharmacokinetics
Compounds with structural similarities often undergo extensive metabolism, involving processes like oxidative deamination, hydroxylation, and direct glucuronidation. For instance, a study on the metabolism and disposition of a GABA-A receptor agonist in humans highlights that such compounds are well-absorbed, metabolized extensively via pathways like t-butyl hydroxylation, N-deethylation, and glucuronidation, and then excreted through urine and feces (Polsky-Fisher et al., 2006). This suggests that compounds with complex structures, such as the one , might have similar metabolic fates, contributing to the understanding of their pharmacokinetics and potential interactions within biological systems.
Therapeutic Targets and Effects
Compounds structurally related to the specified chemical have been explored for their affinity towards various receptors and their potential therapeutic effects. For instance, research on TSPO imaging in glioblastoma multiforme using specific radioligands indicates that such compounds can be used to predict tumor progression and might have implications in diagnostic imaging and therapy (Jensen et al., 2015). This suggests potential research applications in understanding and treating complex diseases like cancer.
Safety and Efficacy in Drug Development
The safety and efficacy of structurally complex compounds are crucial in drug development. For example, the study on the bioavailability and pharmacokinetics of a dual inhibitor of angiotensin-converting enzyme and neutral endopeptidase suggests that understanding these aspects is vital for developing therapeutic agents with potential clinical interest in treating conditions like hypertension and congestive heart failure (Rousso et al., 2000).
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O3/c1-30-18-4-2-3-16(14-18)22-26-25-19-9-10-21(27-28(19)22)31-12-11-24-20(29)13-15-5-7-17(23)8-6-15/h2-10,14H,11-13H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKIPFZBZFRHDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}benzamide](/img/structure/B2714937.png)

![3-(2-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2714939.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,5-dioxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2714944.png)

![N-quinolin-8-yl-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2714947.png)

![N-isobutyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-3-piperidinecarboxamide](/img/structure/B2714949.png)
![3-[3-(benzyloxy)phenyl]-2-cyano-N-(prop-2-en-1-yl)prop-2-enamide](/img/structure/B2714950.png)
![ethyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2714953.png)
![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2714955.png)